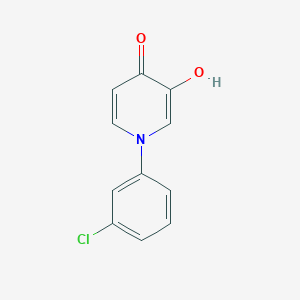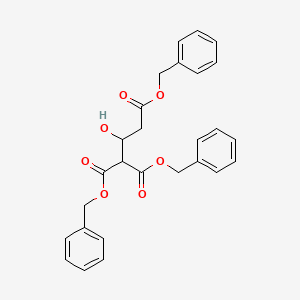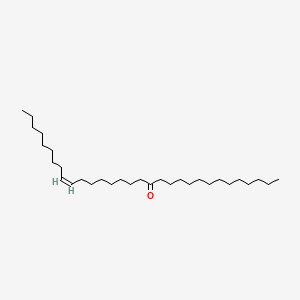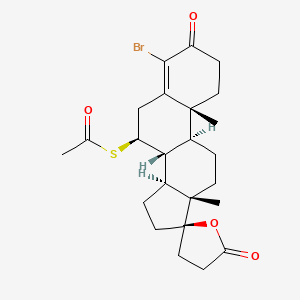
(R)-Bupropion D-Tartaric Acid Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Bupropion D-Tartaric Acid Salt is a chiral compound formed by the combination of ®-Bupropion and D-Tartaric Acid. Bupropion is a well-known antidepressant and smoking cessation aid, while tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes. The combination of these two compounds results in a salt that has unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ®-Bupropion D-Tartaric Acid Salt typically involves the resolution of racemic Bupropion using D-Tartaric Acid. The process begins with the synthesis of racemic Bupropion, which is then reacted with D-Tartaric Acid to form diastereomeric salts. These salts are separated through crystallization, and the desired ®-Bupropion D-Tartaric Acid Salt is isolated.
Industrial Production Methods
Industrial production of ®-Bupropion D-Tartaric Acid Salt follows similar principles but on a larger scale. The process involves the use of large-scale crystallization techniques to separate the diastereomeric salts efficiently. Advanced purification methods, such as preparative chromatography, may also be employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
®-Bupropion D-Tartaric Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
®-Bupropion D-Tartaric Acid Salt has a wide range of scientific research applications:
Chemistry: It is used as a chiral resolving agent in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential therapeutic applications.
Medicine: It is investigated for its antidepressant and smoking cessation properties, as well as its potential use in treating other neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and as a chiral intermediate in chemical synthesis.
作用機序
The mechanism of action of ®-Bupropion D-Tartaric Acid Salt involves its interaction with neurotransmitter systems in the brain. Bupropion primarily inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant and smoking cessation effects. The molecular targets include norepinephrine and dopamine transporters, and the pathways involved are related to the modulation of neurotransmitter release and reuptake.
類似化合物との比較
Similar Compounds
(S)-Bupropion D-Tartaric Acid Salt: The enantiomer of ®-Bupropion D-Tartaric Acid Salt, with similar but distinct pharmacological properties.
Bupropion Hydrochloride: A commonly used form of Bupropion with different salt composition.
Bupropion Hydrobromide: Another salt form of Bupropion with unique properties.
Uniqueness
®-Bupropion D-Tartaric Acid Salt is unique due to its specific chiral configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomer or other salt forms. This uniqueness makes it valuable in research and therapeutic applications where chiral specificity is crucial.
特性
分子式 |
C17H24ClNO7 |
|---|---|
分子量 |
389.8 g/mol |
IUPAC名 |
(2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H18ClNO.C4H6O6/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;5-1(3(7)8)2(6)4(9)10/h5-9,15H,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m10/s1 |
InChIキー |
OGRSKLGKZQBLSQ-VXLLBCKSSA-N |
異性体SMILES |
C[C@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)




![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)

![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)

![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)

![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)
![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
